

Application Note: Mass Spectrometry of 3-Ethyl-2,2,3-trimethylheptane

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Compound of Interest

Compound Name: 3-Ethyl-2,2,3-trimethylheptane

Cat. No.: B14536419

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Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the predicted mass spectrum of **3-Ethyl-2,2,3-trimethylheptane**, a highly branched alkane. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this application note outlines the expected fragmentation patterns based on established principles of mass spectrometry for branched alkanes. A generalized experimental protocol for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is also provided.

Introduction

3-Ethyl-2,2,3-trimethylheptane is a saturated hydrocarbon with the chemical formula $C_{12}H_{26}$ and a molecular weight of 170.33 g/mol. As a highly branched alkane, its mass spectrum is expected to be characterized by extensive fragmentation, primarily at the points of branching to form stable carbocations. Understanding the fragmentation pattern is crucial for its identification and structural elucidation in complex mixtures. In drug development, related branched alkanes can be encountered as impurities or degradation products, making their characterization essential.

Predicted Mass Spectral Fragmentation

The fragmentation of branched alkanes under electron ionization (EI) is governed by the stability of the resulting carbocations (tertiary > secondary > primary). Cleavage of C-C bonds at the quaternary carbons is highly favored. For **3-Ethyl-2,2,3-trimethylheptane**, the molecular

ion peak (m/z 170) is expected to be of very low abundance or completely absent due to the high degree of branching and the energetic nature of electron ionization.

The primary fragmentation will occur at the C3 and C2 positions, which are quaternary and highly substituted carbons, respectively. The fragmentation is predicted to proceed via cleavage of the bonds around these carbons to yield the most stable tertiary carbocations. The loss of the largest alkyl group at a branching point is generally favored.

Data Presentation: Predicted Mass Spectral Data

The following table summarizes the predicted major fragment ions for **3-Ethyl-2,2,3-trimethylheptane**, their corresponding mass-to-charge ratios (m/z), and their predicted relative abundance.

m/z	Predicted Fragment Ion	Predicted Relative Abundance	Notes
57	$[C_4H_9]^+$	Base Peak	Formation of a stable tertiary butyl cation from cleavage at the C2-C3 bond.
71	$[C_5H_{11}]^+$	Major	Loss of a pentyl radical.
85	$[C_6H_{13}]^+$	Major	Loss of a butyl radical.
43	$[C_3H_7]^+$	Major	Isopropyl cation, a common fragment for branched alkanes.
113	$[C_8H_{17}]^+$	Minor	Loss of a butyl group.
141	$[C_{10}H_{21}]^+$	Minor	Loss of an ethyl group.
170	$[C_{12}H_{26}]^+$	Very Low / Absent	Molecular Ion.

Experimental Protocols: GC-MS Analysis

This protocol provides a general procedure for the analysis of **3-Ethyl-2,2,3-trimethylheptane** using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system.

1. Sample Preparation

- Prepare a dilute solution of **3-Ethyl-2,2,3-trimethylheptane** in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is 100 µg/mL.
- If the analyte is in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction may be necessary.

2. GC-MS Instrumentation

- Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.
- Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended for separating alkanes.
- Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

3. GC Conditions

- Injector Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1 split ratio)
- Injection Volume: 1 µL
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.

4. MS Conditions

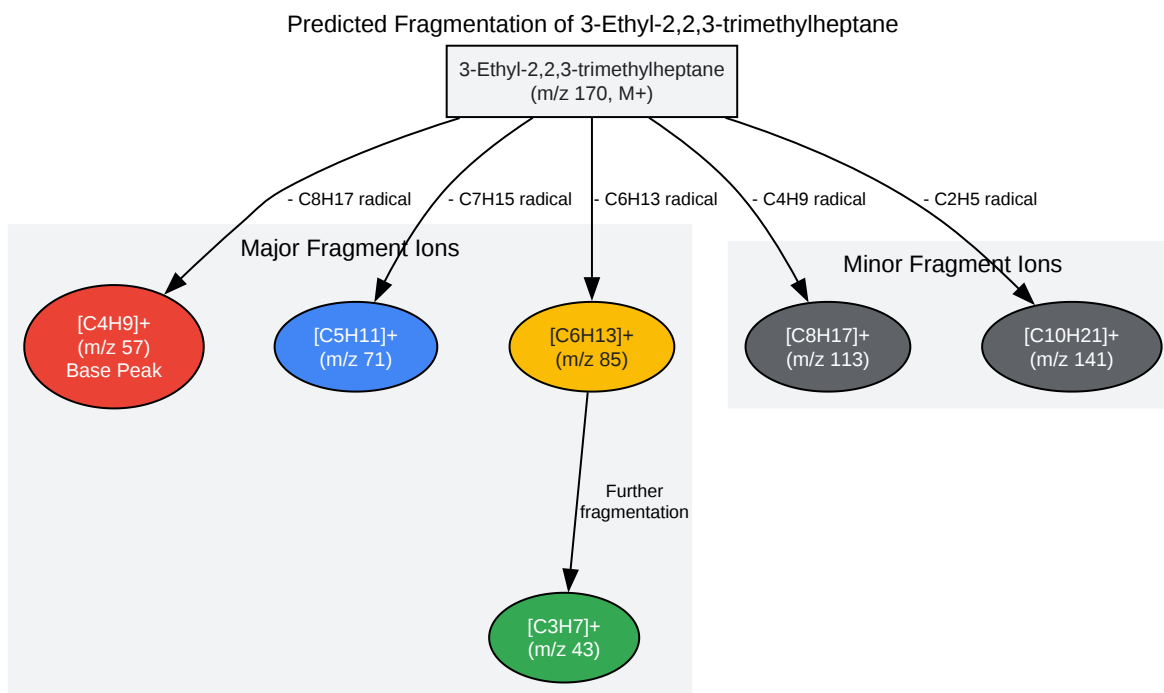
- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Mass Range: m/z 40-400
- Scan Speed: 1000 amu/s

5. Data Analysis

- Acquire the total ion chromatogram (TIC) to identify the retention time of the analyte.
- Extract the mass spectrum at the apex of the chromatographic peak corresponding to **3-Ethyl-2,2,3-trimethylheptane**.
- Identify the fragment ions and compare them with the predicted fragmentation pattern and library spectra of related compounds.

Mandatory Visualization

The following diagram illustrates the predicted fragmentation pathway of **3-Ethyl-2,2,3-trimethylheptane**.

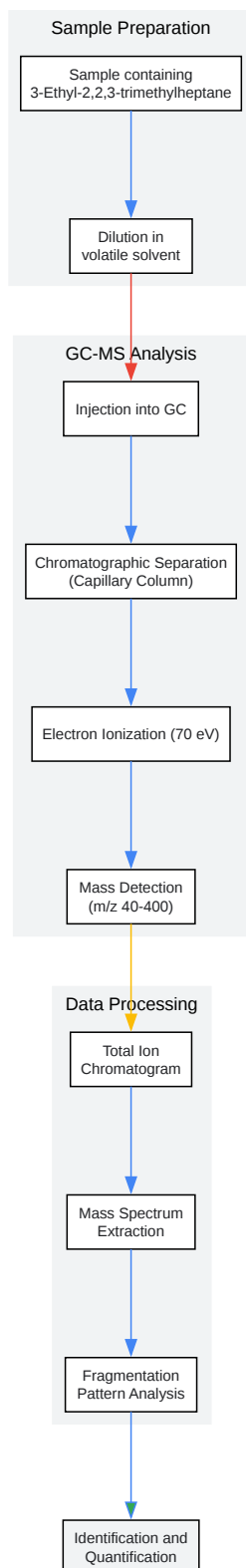


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Caption: Predicted fragmentation of **3-Ethyl-2,2,3-trimethylheptane**.

The following diagram illustrates a typical experimental workflow for GC-MS analysis.

GC-MS Experimental Workflow

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